molecular formula C11H14N2 B13128012 3-Isopropyl-5-methyl-1H-indazole

3-Isopropyl-5-methyl-1H-indazole

Cat. No.: B13128012
M. Wt: 174.24 g/mol
InChI Key: JNVPTULSYUHFOM-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound features an isopropyl group at the third position and a methyl group at the fifth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic conditions. For instance, the reaction of 3-isopropyl-5-methylhydrazone with an aldehyde in the presence of an acid catalyst can yield the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Isopropyl-5-methyl-1H-indazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in targeting various biological pathways, making them candidates for therapeutic agents .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 3-Isopropyl-1H-indazole
  • 5-Methyl-1H-indazole
  • 3-Methyl-5-isopropyl-1H-indazole

Comparison: 3-Isopropyl-5-methyl-1H-indazole is unique due to the specific positioning of the isopropyl and methyl groups on the indazole ring. This unique structure can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the isopropyl group at the third position may enhance its lipophilicity, affecting its interaction with biological membranes .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H14N2/c1-7(2)11-9-6-8(3)4-5-10(9)12-13-11/h4-7H,1-3H3,(H,12,13)

InChI Key

JNVPTULSYUHFOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)C(C)C

Origin of Product

United States

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